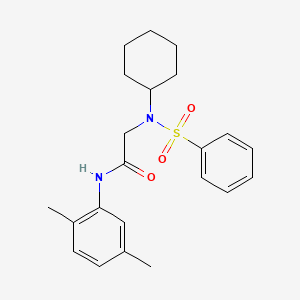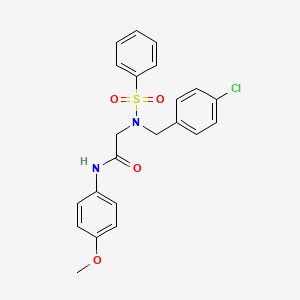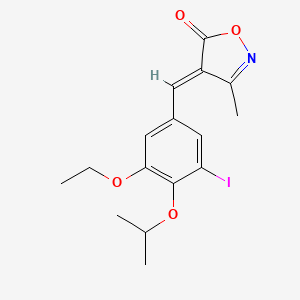![molecular formula C21H25FN2O3S B3437302 N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3437302.png)
N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Vue d'ensemble
Description
N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as CCG-63802, is a small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that plays a critical role in the regulation of many cellular processes, including cell growth, proliferation, and survival. The dysregulation of CK2 has been implicated in the pathogenesis of many diseases, including cancer, neurodegenerative disorders, and inflammation. Therefore, the development of CK2 inhibitors like CCG-63802 has become an important area of research.
Mécanisme D'action
N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of CK2, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects
N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide inhibits the proliferation, migration, and invasion of cancer cells. In vivo studies have shown that N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide inhibits tumor growth and angiogenesis. Furthermore, N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in lab experiments is its specificity for CK2. This allows for the selective inhibition of CK2 without affecting other protein kinases. However, one limitation of using N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is the evaluation of its potential as a combination therapy with other anticancer drugs. Furthermore, the role of CK2 in other diseases, such as neurodegenerative disorders and inflammation, warrants further investigation.
Applications De Recherche Scientifique
N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide inhibits the activity of CK2 in a dose-dependent manner and induces apoptosis in cancer cells. In vivo studies have shown that N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide inhibits tumor growth in xenograft models of breast cancer, prostate cancer, and glioblastoma.
Propriétés
IUPAC Name |
2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-16-10-12-20(13-11-16)28(26,27)24(19-8-3-2-4-9-19)15-21(25)23-18-7-5-6-17(22)14-18/h5-7,10-14,19H,2-4,8-9,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJFYNDOOPETTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)F)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylmethanesulfonamide](/img/structure/B3437227.png)

![2-[4-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B3437259.png)
![1-(4-chlorophenyl)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B3437277.png)





![N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B3437315.png)
![9-[2-(benzyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3437316.png)
![5-(4-methylphenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3437321.png)
